molecular formula C9H7F3O3 B138112 Methyl 3-(trifluoromethoxy)benzoate CAS No. 148438-00-0

Methyl 3-(trifluoromethoxy)benzoate

Cat. No. B138112
M. Wt: 220.14 g/mol
InChI Key: YWSQRIKZJLRGPT-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)benzoate is a chemical compound that is part of the trifluoromethyl benzoate family. It is characterized by the presence of a trifluoromethoxy group attached to the benzene ring, which can significantly influence the physical and chemical properties of the molecule. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a new trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source . This demonstrates the potential for synthesizing methyl 3-(trifluoromethoxy)benzoate through similar methods, utilizing readily available materials and straightforward synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(trifluoromethoxy)benzoate has been studied, revealing interesting features. For example, in a related compound, the benzene rings form distinct dihedral angles with other components of the molecule, indicating the potential for steric interactions that could influence the reactivity and properties of methyl 3-(trifluoromethoxy)benzoate .

Chemical Reactions Analysis

Methyl benzoate, a related compound, has been shown to undergo protolytic activation by superacidic trifluoromethanesulfonic acid, leading to the formation of benzophenone derivatives . This suggests that methyl 3-(trifluoromethoxy)benzoate could also participate in similar Friedel–Crafts acylation reactions, potentially yielding novel derivatives with the trifluoromethoxy group intact.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-(trifluoromethoxy)benzoate can be inferred from studies on similar compounds. For instance, the presence of the trifluoromethoxy group is likely to influence the compound's acidity, boiling point, and solubility . Additionally, the interaction of related benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, which could provide insights into the reactivity of methyl 3-(trifluoromethoxy)benzoate under similar conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Trifluoromethoxylated Aromatic Compounds : Methyl 3-(trifluoromethoxy)benzoate derivatives demonstrate significant pharmacological and biological properties. A protocol for their synthesis using Togni reagent II shows potential in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

  • Interaction with Sulfur Tetrafluoride : Studies on the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride revealed transformations leading to high yield production of methyl 3,4-bis(pentafluoroethoxy)benzoate. This highlights the chemical versatility and reactivity of trifluoromethoxy benzoate derivatives in different conditions (Gaidarzhy et al., 2020).

  • Liquid-Crystalline Phase Development : Methyl 3-(trifluoromethoxy)benzoate derivatives have been used in the synthesis of monodendrons, which are key in forming novel liquid-crystalline phases. This has implications in materials science, particularly in the development of new functional materials with unique properties (Balagurusamy et al., 1997).

Advanced Material Applications

  • Supramolecular Dendrimers : Research on trifluoromethoxy benzoate derivatives led to the creation of spherical supramolecular dendrimers. These structures are significant in the field of nanotechnology and materials science, providing insights into the design and self-assembly of complex molecular architectures (Percec et al., 1998).

  • Liquid Crystalline and Crystalline Supramolecular Architectures : The derivatives play a crucial role in the self-assembly of tubular liquid crystalline and crystalline supramolecular architectures. These findings are crucial for the development of advanced materials with specific structural and functional properties (Johansson et al., 1994).

Safety And Hazards

“Methyl 3-(trifluoromethoxy)benzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSQRIKZJLRGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333874
Record name methyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(trifluoromethoxy)benzoate

CAS RN

148438-00-0
Record name methyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148438-00-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

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